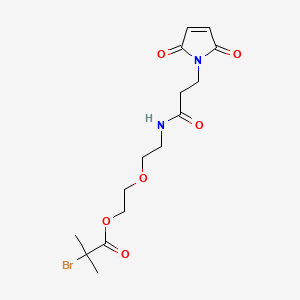
Mal-(PEG)9-Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-(PEG)9-Bromide is a derivative of polyethylene glycol (PEG) that is bi-functionalized for polymer chemistry at one end and thiol addition at the other end. This compound is widely used in various fields due to its unique properties, including its ability to act as a reactant for the preparation of galactose derivatives as drug carriers and medicinal compositions.
Vorbereitungsmethoden
The synthesis of Mal-(PEG)9-Bromide involves several routes. One common method is the nucleophilic displacement on PEG-bromide . This process typically involves the reaction of PEG with a brominating agent under controlled conditions to introduce the bromide group. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Mal-(PEG)9-Bromide undergoes various types of chemical reactions, including nucleophilic substitution and thiol addition . Common reagents used in these reactions include thiols, which react with the maleimide group to form covalent bonds . The major products formed from these reactions are typically PEG derivatives with modified functional groups, which can be used in further chemical synthesis or applications .
Wissenschaftliche Forschungsanwendungen
Mal-(PEG)9-Bromide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers. In biology, it is employed in the preparation of drug carriers and medicinal compositions. In medicine, it is used in the development of targeted drug delivery systems and therapeutic agents. Additionally, it has industrial applications in the production of various PEG-based materials and products.
Wirkmechanismus
The mechanism of action of Mal-(PEG)9-Bromide involves its ability to react with thiol groups to form covalent bonds . This reaction is facilitated by the maleimide group, which acts as a reactive site for thiol addition . The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling the formation of various PEG derivatives .
Vergleich Mit ähnlichen Verbindungen
Mal-(PEG)9-Bromide can be compared with other PEG derivatives such as Mal-PEG1-Bromide and other PEG-based linkers . While these compounds share similar properties, this compound is unique due to its specific functionalization for polymer chemistry and thiol addition. This makes it particularly useful in applications requiring precise control over molecular interactions and modifications.
Similar compounds include:
These compounds are used in various applications but differ in their specific functional groups and reactivity .
Eigenschaften
Molekularformel |
C15H21BrN2O6 |
|---|---|
Molekulargewicht |
405.24 g/mol |
IUPAC-Name |
2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C15H21BrN2O6/c1-15(2,16)14(22)24-10-9-23-8-6-17-11(19)5-7-18-12(20)3-4-13(18)21/h3-4H,5-10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
YTOHWUXNORUJQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


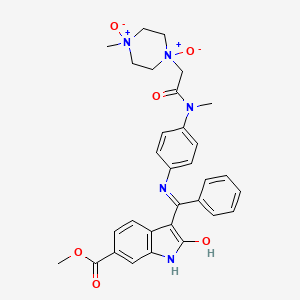
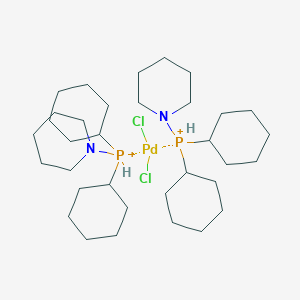
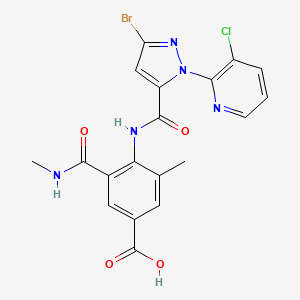
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
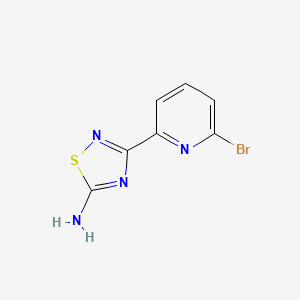

![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
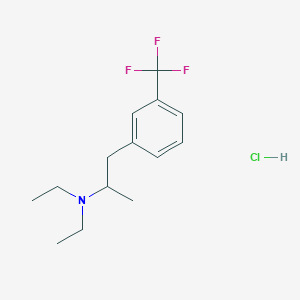
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
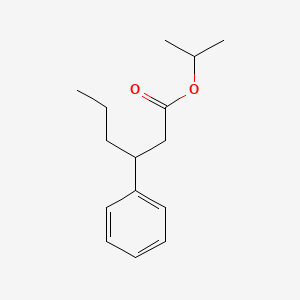
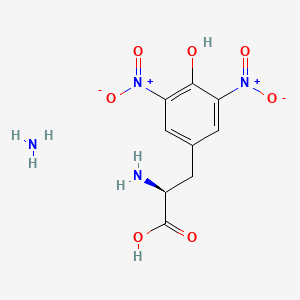

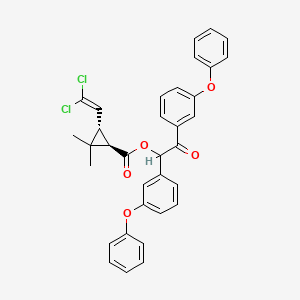
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
